molecular formula C18H15Br2P B085547 Triphenylphosphine dibromide CAS No. 1034-39-5

Triphenylphosphine dibromide

Cat. No.: B085547
CAS No.: 1034-39-5
M. Wt: 422.1 g/mol
InChI Key: OCXGTPDKNBIOTF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Triphenylphosphine dibromide primarily targets carbonyl compounds , alcohols , phenols , and amines . It is used as a reagent for the conversion of aldoximes into nitriles, cleavage of acetals, and preparation of alkyl and aryl bromides from alcohols and phenols without rearrangement . It also reacts with amines to give iminophosphoranes .

Mode of Action

This compound interacts with its targets by acting as a brominating agent . For instance, it can convert alcohols and phenols into alkyl and aryl bromides, respectively . In the presence of carbonyl compounds, it can produce gem-dibromides . When reacting with amines, it forms iminophosphoranes .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to organic synthesis . It is involved in functional group interconversions, heterocycle synthesis, and the formation of metal complexes . For example, it can participate in the Mitsunobu reaction, which is a popular method for inverting the stereochemistry of secondary alcohols .

Result of Action

The molecular and cellular effects of this compound’s action are seen in the chemical transformations it facilitates. It enables the conversion of alcohols and phenols into alkyl and aryl bromides, the transformation of aldoximes into nitriles, and the cleavage of acetals . It also assists in the synthesis of α-aminonitriles from corresponding carbonyl compounds, amines, and trimethylisocyanide .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemical reagents . For instance, the formation of cis-olefin is kinetically controlled and favored in a salt-free medium, while the trans-olefin is thermodynamically controlled and predominates if the adduct is formed at low temperature (−78 °C) as the lithium salt is generated by adding lithium perchlorate as a Lewis acid .

Biochemical Analysis

Biochemical Properties

Triphenylphosphine dibromide is known to interact with various biomolecules. It is used as a reagent for conversion of aldoximes into nitriles, for cleavage of acetals, and reacts with amines to give iminophosphoranes

Cellular Effects

Given its role in the preparation of alkyl and aryl bromides from alcohols and phenols , it may influence cellular function by altering the availability or activity of these molecules.

Molecular Mechanism

The molecular mechanism of this compound is largely based on its reactivity towards other molecules. It acts as a reagent for conversion of aldoximes into nitriles, for cleavage of acetals, and reacts with amines to give iminophosphoranes

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphenylphosphine dibromide can be synthesized by reacting triphenylphosphine with bromine. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature and the use of high-purity reagents to minimize impurities .

Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Triphenylphosphine dibromide is unique due to its high reactivity and selectivity in bromination reactions. It is particularly useful for converting sensitive substrates with minimal side reactions .

Properties

IUPAC Name

dibromo(triphenyl)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Br2P/c19-21(20,16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXGTPDKNBIOTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)(C3=CC=CC=C3)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Br2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061423
Record name Phosphorane, dibromotriphenyl-
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Molecular Weight

422.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1034-39-5
Record name Dibromotriphenylphosphorane
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Record name Triphenylphosphine dibromide
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Record name Triphenylphosphine dibromide
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Record name Phosphorane, dibromotriphenyl-
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Record name Phosphorane, dibromotriphenyl-
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Record name Dibromotriphenylphosphorane
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Record name TRIPHENYLPHOSPHINE DIBROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of triphenylphosphine dibromide?

A1: this compound has the molecular formula C18H15Br2P and a molecular weight of 418.1 g/mol. []

Q2: Are there any spectroscopic data available for this compound?

A2: While the provided abstracts don't delve into detailed spectroscopic analysis, researchers often employ techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm the structure and purity of TPPDB.

Q3: Is this compound stable under ambient conditions?

A3: TPPDB is best stored in a freezer over copper wire and under an inert atmosphere to ensure long-term stability. Exposure to heat and light can lead to decomposition. []

Q4: What solvents are commonly used with this compound?

A4: Research indicates that TPPDB shows good solubility in dichloromethane, chloroform, diethyl ether, tetrahydrofuran (THF), and acetonitrile. [, , , , , ]

Q5: What are some of the main applications of this compound in organic synthesis?

A5: TPPDB is widely employed for:

  • Conversion of Alcohols to Alkyl Bromides: TPPDB efficiently converts alcohols into corresponding alkyl bromides, often with superior speed and cleanliness compared to alternative methods using polymer-supported reagents. [, , ]
  • Synthesis of Aziridines: This reagent offers a convenient route to aziridines from β-amino alcohols, potentially surpassing the Gabriel and Wenker methods in certain scenarios. []
  • Cleavage of Acetals: TPPDB demonstrates effectiveness as a mild yet highly effective reagent for hydrolyzing various acetals in dichloromethane at low temperatures. [, ]
  • Preparation of Carboxylic Acid Bromides: TPPDB can directly convert carboxylic acids or their silyl esters into acid bromides, highlighting its versatility in functional group transformations. [, , ]
  • Synthesis of α-Aminonitriles: A solvent-free method utilizes TPPDB for a rapid and efficient one-pot synthesis of α-aminonitriles from carbonyl compounds, amines, and trimethylisocyanide. []
  • Synthesis of 1,3,4-oxadiazoles: TPPDB, along with triethylamine, facilitates the preparation of 1,3,4-oxadiazole derivatives from readily available starting materials. []

Q6: How does this compound facilitate the conversion of alcohols to alkyl bromides?

A6: The reaction likely proceeds through an SN2 mechanism. TPPDB reacts with the alcohol to form an alkoxyphosphonium intermediate. This intermediate then undergoes nucleophilic attack by bromide, leading to the formation of the alkyl bromide. [, ]

Q7: Can you elaborate on the use of this compound in the synthesis of aziridines?

A7: TPPDB enables a ring-closure reaction of β-amino alcohols to form aziridines. This method is noteworthy as it was observed to induce a Walden inversion during the ring closure of ephedrine, providing stereochemical control. []

Q8: Are there any specific advantages of using this compound for cleaving acetals?

A8: Yes, TPPDB stands out for its mild reaction conditions and high selectivity. It efficiently cleaves acetals at low temperatures, minimizing the risk of unwanted side reactions. [, ]

Q9: Have there been computational studies on this compound and its reactions?

A9: While the provided research primarily focuses on experimental aspects, computational tools like density functional theory (DFT) calculations can offer insights into reaction mechanisms, transition states, and the influence of TPPDB's structure on its reactivity.

Q10: How does modifying the structure of this compound affect its reactivity?

A10: Although specific SAR studies aren't detailed in the abstracts, it's logical to anticipate that alterations to the phenyl rings (e.g., introducing electron-donating or -withdrawing groups) could impact the electron density at the phosphorus center, influencing its reactivity with alcohols, acetals, and other substrates.

Q11: Are there strategies to enhance the stability of this compound?

A11: As mentioned earlier, storing TPPDB in a freezer over copper wire under an inert atmosphere significantly improves its stability by minimizing decomposition due to heat and light. []

Q12: What safety precautions should be taken when handling this compound?

A12: TPPDB should be handled with care, using appropriate personal protective equipment such as gloves and eye protection. It's essential to work in a well-ventilated area or under a fume hood due to its potential irritant properties. []

Q13: How is this compound typically monitored or quantified in reaction mixtures?

A13: Researchers often use techniques like thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC) to monitor the progress of reactions involving TPPDB and to assess the purity of the synthesized products. []

Q14: Has the dissolution behavior of this compound been studied?

A15: While the provided abstracts don't focus on dissolution studies, this aspect is relevant for optimizing reaction conditions. Factors such as solvent polarity, temperature, and agitation can influence the dissolution rate and, consequently, the reaction kinetics. []

Q15: Are there established protocols for quality control and assurance of this compound?

A16: Suppliers of TPPDB typically provide specifications for purity and quality control. Analytical techniques like NMR, IR, and melting point determination are commonly employed to assess its quality. [, ]

Q16: Are there alternative reagents to this compound for specific reactions?

A16: Yes, depending on the desired transformation, alternatives exist. For instance:

  • Conversion of alcohols to alkyl bromides: Carbon tetrabromide in conjunction with triphenylphosphine or polymer-supported triphenylphosphine can serve as alternatives. [, ]
  • Synthesis of aziridines: Other methods, like the Gabriel synthesis or Wenker synthesis, can be considered depending on the substrate and desired outcome. [, ]
  • Cleavage of acetals: Aqueous acids are a common alternative for hydrolyzing acetals, although TPPDB might offer advantages in terms of selectivity and mildness. [, ]

Q17: What are the recommended practices for managing waste containing this compound?

A18: It's best to treat TPPDB waste as hazardous chemical waste and dispose of it in accordance with local regulations and guidelines. Recycling or reuse might be possible but would require careful evaluation and adherence to safety protocols. []

Q18: What are some valuable resources for researchers interested in learning more about this compound and its applications?

A18: Key resources include:

  • Scientific Databases: Platforms like SciFinder, Reaxys, and Web of Science offer comprehensive literature searches to access relevant research articles and patents. []
  • Research Groups: Academic research groups specializing in organic synthesis or those with expertise in phosphorus chemistry can be valuable sources of knowledge and collaboration opportunities. [, ]

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